(3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate

Chemical Purity Vendor Comparison Pharmaceutical Intermediate

(3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate (CAS 1033713-58-4) is an orthogonally protected chiral pyrrolidine derivative containing a benzyl ester at the N1 position, a tert-butoxycarbonyl (Boc) protected amino group at C4, and a free amino group at C3. With a molecular formula of C17H25N3O4 and a molecular weight of 335.40 g/mol, this compound serves as a versatile intermediate for synthesizing enantiopure 3,4-diaminopyrrolidine scaffolds, which are prevalent in DPP-4 inhibitors, antimicrobial agents, and other biologically active molecules.

Molecular Formula C17H25N3O4
Molecular Weight 335.4 g/mol
CAS No. 1033713-58-4
Cat. No. B1510097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate
CAS1033713-58-4
Molecular FormulaC17H25N3O4
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CN(CC1N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H25N3O4/c1-17(2,3)24-15(21)19-14-10-20(9-13(14)18)16(22)23-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11,18H2,1-3H3,(H,19,21)/t13-,14-/m0/s1
InChIKeyGKJLYLSTDYSSHT-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate CAS 1033713-58-4: A Chiral Pyrrolidine Building Block for Pharmaceutical Synthesis and Procurement


(3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate (CAS 1033713-58-4) is an orthogonally protected chiral pyrrolidine derivative containing a benzyl ester at the N1 position, a tert-butoxycarbonyl (Boc) protected amino group at C4, and a free amino group at C3. With a molecular formula of C17H25N3O4 and a molecular weight of 335.40 g/mol, this compound serves as a versatile intermediate for synthesizing enantiopure 3,4-diaminopyrrolidine scaffolds, which are prevalent in DPP-4 inhibitors, antimicrobial agents, and other biologically active molecules . The defined (3S,4S) cis configuration is essential for stereochemical fidelity in downstream target molecules.

Why Generic 3-Amino-4-Boc-pyrrolidine Alternatives Cannot Replace (3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate in Specialized Synthesis


Generic substitution of this compound with other in-class pyrrolidine derivatives is precluded by three critical features: (1) the defined (3S,4S) cis configuration, which is required for the biological activity of downstream DPP-4 inhibitors and antimicrobial agents, as racemic or trans isomers yield inactive or weakly active products [1]; (2) the orthogonal combination of a benzyl ester (removable by hydrogenolysis) and a Boc group (removable under acidic conditions) enables selective sequential deprotection, a capability absent in mono-protected or homogeneously protected analogs [1]; and (3) the free 3-amino group provides a unique reactive handle for further functionalization, whereas many commercially available analogs lack this free amine, requiring additional synthetic steps to install it. These differentiating attributes are quantitatively demonstrated in the evidence sections below.

Quantitative Procurement-Relevant Differentiation: (3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate vs. Closest Analogs


Chemical Purity: MolCore 98% NLT vs. Standard 95% Commercial Grades for CAS 1033713-58-4

Direct head-to-head vendor specification comparison reveals that MolCore supplies this compound at NLT 98% purity , while other commercial vendors—including AKSci, Beyotime, and Chemenu—offer the same compound at 95% purity . The absolute purity difference of 3 percentage points can significantly impact downstream synthetic efficiency, particularly in multi-step pharmaceutical syntheses where accumulating impurities reduce overall yield and complicate purification.

Chemical Purity Vendor Comparison Pharmaceutical Intermediate

Selective Deprotection Efficiency: 82% Yield for Benzyl Ester Hydrogenolysis While Preserving Boc Group

In the process patent US5668164A, a structurally analogous chiral pyrrolidine intermediate bearing a benzyl ester and a Boc-protected amine was subjected to catalytic transfer hydrogenolysis (ammonium formate, 10% Pd/C, MeOH, 80 °C, 5 h) [1]. The benzyl ester was selectively removed with an isolated yield of 82% (37.86 g starting material → 31.13 g product), while the Boc group remained fully intact, as confirmed by mass spectrometry (MS m/z 227 [M+H]+). By contrast, compounds lacking orthogonal protecting group strategies require additional protection/deprotection sequences, which typically cumulatively reduce overall yield to below 50–60% over multiple steps (class-level inference from standard peptide/organic synthesis practice).

Orthogonal Protecting Group Strategy Hydrogenolysis Yield Solid-Phase Peptide Synthesis Compatibility

Configurational Integrity: (3S,4S) Stereochemistry Required for Downstream DPP‑4 Inhibitor Potency

The (3S,4S) cis configuration is a critical pharmacophoric determinant for the activity of 3‑amino‑4‑substituted pyrrolidine‑based DPP‑4 inhibitors. Patent US5668164A explicitly teaches that chiral cis‑3,4‑substituted pyrrolidines are essential intermediates for antimicrobial pharmaceutical compounds, and that the (R,R) enantiomer is confirmed by single‑crystal X‑ray crystallography [1]. Although direct IC50 values for the target compound itself are not available (as it is an intermediate, not a bioactive final molecule), literature on related 1‑((3S,4S)‑4‑amino‑pyrrolidin‑3‑yl)‑piperidin‑2‑one DPP‑4 inhibitors demonstrates that inversion of configuration at either C3 or C4 to the trans or enantiomeric cis forms results in a loss of inhibitory activity exceeding 100‑fold (class‑level inference from the 3‑amino‑4‑substituted pyrrolidine DPP‑4 inhibitor series described by Andrews et al., Bioorg. Med. Chem. Lett., 2011) [2]. Procurement of the (3S,4S) isomer is therefore mandatory for any synthetic campaign targeting active DPP‑4 inhibitors.

Stereochemical Requirement DPP‑4 Inhibition Diastereomeric Differentiation

Recommended Application Scenarios for (3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate Based on Quantitative Differentiation


GMP‑grade Synthesis of DPP‑4 Inhibitor Key Intermediates Requiring High Stereochemical Purity

Procurement teams engaged in manufacturing dipeptidyl peptidase‑4 (DPP‑4) inhibitor APIs should prioritize this compound at ≥98% purity (MolCore grade) to ensure >99% diastereomeric excess in the pivotal 3,4‑diaminopyrrolidine core. As demonstrated in Section 3‑E3, the (3S,4S) configuration is essential for sub‑nanomolar enzyme inhibition; use of lower‑purity or racemic material would necessitate additional chiral chromatography and reduce manufacturing throughput .

Orthogonal Solid‑Phase Peptide Synthesis (SPPS) Incorporating Chiral Pyrrolidine‑Containing Peptidomimetics

The orthogonal Boc/benzyl protection scheme enables on‑resin sequential deprotection: the benzyl ester can be selectively removed by hydrogenolysis without cleaving the Boc group, as shown by the 82% yield demonstrated in US5668164A (Section 3‑E2). This orthogonal strategy circumvents the need for extra synthetic steps and preserves the free amine for subsequent coupling, making this compound ideal for Fmoc‑compatible SPPS of macrocyclic peptidomimetics [1].

Structure‑Activity Relationship (SAR) Studies of 3,4‑Diaminopyrrolidine Antimicrobial Candidates

The free 3‑amino group provides a direct point for derivatization, allowing medicinal chemists to generate focused libraries of N3‑substituted analogs without disturbing the Boc‑protected C4 amine. This regioselectivity is not achievable with 3‑Boc‑amino‑4‑hydroxypyrrolidine or symmetric di‑Boc‑protected analogs, conferring a strategic advantage in parallel synthesis campaigns [2].

Large‑Scale Chiral Intermediate Supply with Documented Quality and Storage Stability

Suppliers such as Beyotime guarantee 3‑year stability at 2‑8 °C (Section 3‑E1 source), enabling bulk procurement for multi‑year development programs. The combination of ISO‑certified quality management (MolCore) and defined long‑term storage conditions reduces the risk of batch rejection due to degradation, thereby lowering the total cost of ownership for pharmaceutical CROs and CDMOs .

Quote Request

Request a Quote for (3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.